molecular formula C9H20N2O2 B15235527 Tert-butyl (2-(dimethylamino)ethyl) carbamate

Tert-butyl (2-(dimethylamino)ethyl) carbamate

Cat. No.: B15235527
M. Wt: 188.27 g/mol
InChI Key: OOPSJRICMFIOPQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-(dimethylamino)ethyl) carbamate (CAS 196200-04-1) is a carbamate derivative featuring a dimethylaminoethyl group attached to a tert-butyloxycarbonyl (Boc) protected amine. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules such as kinase inhibitors (e.g., omisertinib) .

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-tert-butylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)10-8(12)13-7-6-11(4)5/h6-7H2,1-5H3,(H,10,12)

InChI Key

OOPSJRICMFIOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(dimethylamino)ethyl) carbamate typically involves the reaction of tert-butyl chloroformate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(dimethylamino)ethyl) carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (2-(dimethylamino)ethyl) carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from reacting under certain conditions. The tert-butyl group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features include:

Compound Name CAS Number Structural Variation Similarity Score Key Properties/Applications References
Tert-butyl (2-aminoethyl)(ethyl)carbamate 105628-63-5 Ethyl substituent on aminoethyl chain 0.95 Intermediate for peptide coupling
Tert-butyl bis(2-aminoethyl)carbamate 556082-02-1 Additional aminoethyl group 0.95 Crosslinking agent in polymer chemistry
Tert-butyl (2-(3,3-difluoroazetidin-1-yl)ethyl)carbamate N/A Difluoroazetidine ring N/A Precursor to hydrochloride salts (m.p. 137°C)
Tert-butyl (2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate N/A Aromatic benzamido substituent N/A Anticancer candidate
Tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate 1803599-61-2 Oxadiazole heterocycle N/A Potential kinase inhibitor scaffold

Notes:

  • The dimethylaminoethyl group in the target compound enhances basicity compared to analogs with simple alkyl chains (e.g., ethyl or bis-aminoethyl groups) .

Physical and Chemical Properties

  • Melting Points: The hydrochloride salt of tert-butyl (2-(3,3-difluoroazetidin-1-yl)ethyl)carbamate melts at 137.1°C, whereas the target compound’s free base is likely liquid or low-melting due to the flexible dimethylaminoethyl chain .
  • Solubility: The Boc group improves organic solubility, but the dimethylamino group may enhance water solubility in protonated forms compared to non-polar analogs (e.g., tert-butyl ethyl(2-(ethylamino)ethyl)carbamate, CAS 122734-34-3) .

Reactivity in Key Reactions

  • Hydrolysis : The Boc group in the target compound is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), similar to other Boc-protected carbamates .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl (2-(dimethylamino)ethyl) carbamate, and how can purity be ensured?

  • Methodology : The compound is synthesized via nucleophilic substitution between 2-(dimethylamino)ethylamine and tert-butyl chloroformate. Key steps:

Dissolve 2-(dimethylamino)ethylamine in anhydrous dichloromethane (DCM) under nitrogen.

Add triethylamine (1.2 eq) as a base to scavenge HCl.

Slowly add tert-butyl chloroformate (1.1 eq) at 0–5°C to minimize exothermic side reactions.

Stir for 12 hours at room temperature, then concentrate under reduced pressure.

  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, 210 nm detection) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • 1H NMR : Key signals include:

  • Tert-butyl group: δ 1.43 ppm (s, 9H).
  • Dimethylamino group: δ 2.24 ppm (s, 6H).
  • Carbamate N-H: δ 5.1–5.3 ppm (broad, exchangeable).
    • IR : Carbamate C=O stretch at 1690–1710 cm⁻¹ and absence of free amine N-H stretches (if fully reacted).
    • Mass Spec : ESI+ expected [M+H]+ at m/z 217.2 (C9H20N2O2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Critical Parameters :

  • Solvent : Anhydrous DCM or THF improves solubility and minimizes hydrolysis.
  • Temperature : Controlled addition at 0°C reduces dimerization byproducts.
  • Stoichiometry : A 10% excess of tert-butyl chloroformate ensures complete amine conversion.
    • Scalability : Transition to continuous flow reactors enhances reproducibility. Studies on analogous carbamates show yields increasing from 65% (batch) to 85% (flow) .

Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?

  • Stability Data :

ConditionDegradation Rate (t1/2)Major Degradation Product
pH 2 (HCl, 25°C)2 hours2-(Dimethylamino)ethylamine
pH 7.4 (buffer)72 hoursNone detected
pH 10 (NaOH, 25°C)30 minutestert-Butyl alcohol + CO2
  • Storage Recommendations : Store at –20°C under nitrogen; avoid prolonged exposure to moisture .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

  • Approach :

Docking Simulations : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). Focus on the carbamate’s carbonyl interacting with Ser202.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

  • Validation : Compare in silico binding scores with experimental IC50 values (e.g., Ellman’s assay). Analogous carbamates show IC50 values of 10–50 µM .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic environments?

  • Key Factors :

  • Electron Withdrawal : The carbamate carbonyl is electrophilic, facilitating nucleophilic attack (e.g., by serine hydrolases).
  • Steric Shielding : The tert-butyl group protects the carbamate from premature hydrolysis.
    • Experimental Evidence : Hammett studies on substituted carbamates show a ρ value of +1.2, indicating electron-deficient transition states during hydrolysis .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts.
  • Characterization : Combine NMR, IR, and HPLC for unambiguous structural confirmation.
  • Biological Studies : Use computational modeling to guide target selection before wet-lab validation.

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